Comparative JAK1 Inhibitory Potency: 1-(Piperidin-4-yl)azetidin-2-one vs. Itacitinib and Lead Derivative
Derivatives of 1-(Piperidin-4-yl)azetidin-2-one exhibit sub-nanomolar JAK1 inhibition. A representative compound from the piperidin-4-yl azetidine series (Example 120 in US10695337) demonstrates an IC50 of <5 nM against JAK1 [1]. This potency is comparable to the clinical-stage JAK1 inhibitor itacitinib, which shows a pIC50 of 8.3 (IC50 <5 nM) against JAK1 in similar in vitro kinase assays [2]. In contrast, a structurally related 3,3-dimethyl substituted analog exhibits markedly reduced potency with an IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation, indicating that the unsubstituted 1-(Piperidin-4-yl)azetidin-2-one scaffold is optimized for JAK1 rather than PI3K pathway engagement [3].
| Evidence Dimension | JAK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 <5 nM (Example 120 derivative) |
| Comparator Or Baseline | Itacitinib: IC50 <5 nM; 3,3-dimethyl analog: IC50 102 nM (PI3Kδ pathway) |
| Quantified Difference | Equivalent potency to clinical-stage JAK1 inhibitor; >20-fold improvement in JAK1 vs. PI3Kδ engagement |
| Conditions | In vitro JAK kinase assay; PI3Kδ-mediated AKT phosphorylation in Ri-1 cells |
Why This Matters
Demonstrates that the core scaffold can achieve clinical-grade JAK1 potency while maintaining target class specificity, reducing the risk of pursuing an inferior starting point for SAR campaigns.
- [1] Huang T, Xue C, et al. Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. US Patent US10695337B2. Example 120. 2020. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Itacitinib Ligand Activity Charts. 2025. View Source
- [3] BindingDB. BDBM50394893 CHEMBL2165502: IC50 102 nM. PI3Kδ-mediated AKT phosphorylation assay. View Source
